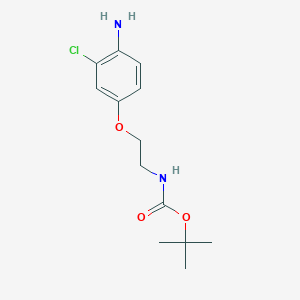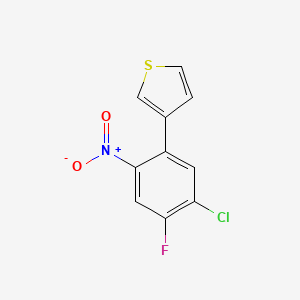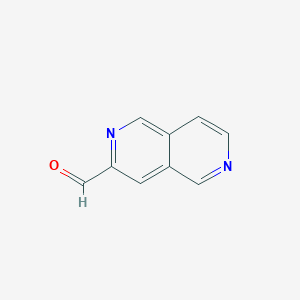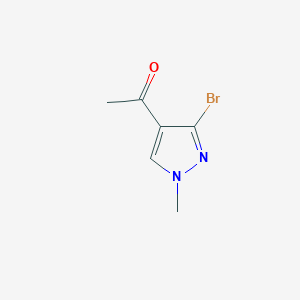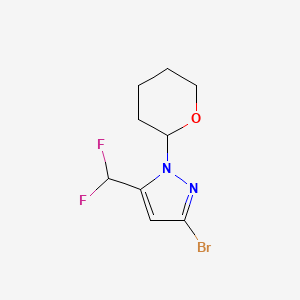![molecular formula C22H27BrN2 B13929208 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)
1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- is a chemical compound with the molecular formula C22H27BrN2 and a molecular weight of 399.37 g/mol It is known for its unique spirocyclic structure, which includes a diazaspirodecane core with bromine and phenylmethyl substituents
Métodos De Preparación
The synthesis of 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- typically involves the reaction of 1,8-diazaspiro[4.5]decane with brominating agents and benzylating agents under controlled conditions . The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reactions are carried out at temperatures ranging from room temperature to reflux conditions. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Análisis De Reacciones Químicas
1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex spirocyclic structures.
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new therapeutic agents.
Material Science: The compound’s unique structure makes it a candidate for the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological targets and its potential as a bioactive molecule.
Mecanismo De Acción
The mechanism of action of 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of their activity . The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, depending on the specific application and target.
Comparación Con Compuestos Similares
Similar compounds to 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- include other spirocyclic diaza compounds with different substituents. For example:
1,8-Diazaspiro[4.5]decane,3-chloro-1,8-bis(phenylmethyl)-: Similar structure but with a chlorine atom instead of bromine.
1,8-Diazaspiro[4.5]decane,3-iodo-1,8-bis(phenylmethyl)-: Similar structure but with an iodine atom instead of bromine.
The uniqueness of 1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)- lies in its specific bromine substituent, which can influence its reactivity and interaction with other molecules.
Propiedades
Fórmula molecular |
C22H27BrN2 |
|---|---|
Peso molecular |
399.4 g/mol |
Nombre IUPAC |
1,8-dibenzyl-3-bromo-1,8-diazaspiro[4.5]decane |
InChI |
InChI=1S/C22H27BrN2/c23-21-15-22(25(18-21)17-20-9-5-2-6-10-20)11-13-24(14-12-22)16-19-7-3-1-4-8-19/h1-10,21H,11-18H2 |
Clave InChI |
ACYKVBCDOOYIRO-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC12CC(CN2CC3=CC=CC=C3)Br)CC4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


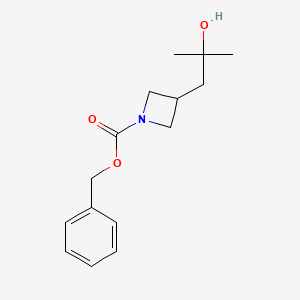
![4,6-Dichloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13929127.png)
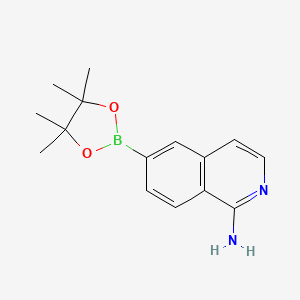
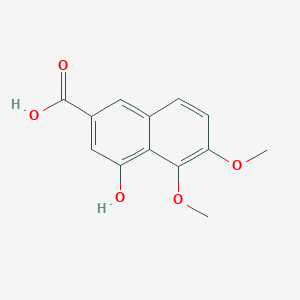
![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13929142.png)
![12-bromo-5-oxa-1,8-diazatricyclo[7.4.0.02,7]trideca-2(7),8,10,12-tetraen-3-one](/img/structure/B13929161.png)
